molecular formula C14H17NO3S B13990837 p-Toluidine p-toluenesulfonate CAS No. 14034-62-9

p-Toluidine p-toluenesulfonate

Cat. No.: B13990837
CAS No.: 14034-62-9
M. Wt: 279.36 g/mol
InChI Key: BGKMHCKUGVZEHO-UHFFFAOYSA-N
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Description

p-Toluidine p-toluenesulfonate (PTPT) is an organic nonlinear optical (NLO) single crystal material of significant interest in advanced photonics and optoelectronics research . It is synthesized from p-toluenesulfonic acid and p-toluidine in a 1:1 molar ratio, typically forming a monoclinic crystal structure with the non-centrosymmetric space group P2₁, a critical requirement for its NLO activity . This compound exhibits excellent optical transmittance and a wide optical band gap, making it suitable for applications involving high-resolution spectroscopy, laser frequency conversion, and optical signal processing . Its research value is further underscored by a high second harmonic generation (SHG) efficiency, which is essential for developing laser printing, optical data storage devices, and remote sensing technologies . The material's properties, including its dielectric behavior and mechanical hardness, have been characterized to evaluate its performance under various operational conditions . For researchers, PTPT represents a promising polar organic material with a π-electron conjugated system that facilitates a strong asymmetric electronic distribution when subjected to an external electric field, thereby enhancing its nonlinear optical properties . This product is intended for research applications only and is not classified as a hazardous substance.

Properties

CAS No.

14034-62-9

Molecular Formula

C14H17NO3S

Molecular Weight

279.36 g/mol

IUPAC Name

4-methylaniline;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H9N.C7H8O3S/c1-6-2-4-7(8)5-3-6;1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,8H2,1H3;2-5H,1H3,(H,8,9,10)

InChI Key

BGKMHCKUGVZEHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Direct Acid-Base Reaction in Ethanol (Slow Evaporation Method)

The most commonly reported preparation method involves the direct reaction of equimolar amounts of p-toluidine and p-toluenesulfonic acid in ethanol solvent, followed by slow evaporation at room temperature to obtain single crystals of this compound.

  • Procedure:

    • Dissolve 0.02 mol of p-toluidine in ethanol.
    • Add 0.02 mol of p-toluenesulfonic acid to the solution.
    • Stir until a homogeneous solution is obtained.
    • Allow the solution to evaporate slowly at room temperature.
    • Crystals form as the solvent evaporates.
  • Characterization:

    • Single crystal X-ray diffraction confirms the crystal system.
    • FTIR spectroscopy identifies functional groups.
    • UV-Vis-NIR spectroscopy shows a UV cut-off at 295 nm with minimal absorption in the visible range.
    • Thermal analysis shows a melting point around 202.3°C.
    • The crystals exhibit second harmonic generation (SHG) efficiency about 52% that of potassium dihydrogen phosphate (KDP), a standard NLO material.
Parameter Result Method/Technique
Molar ratio 1:1 (p-toluidine: acid) Stoichiometric mixing
Solvent Ethanol Solvent medium
Crystal growth method Slow evaporation Room temperature
Melting point 202.3°C Differential Thermal Analysis
SHG efficiency 52% of KDP Kurtz and Perry powder method
UV cut-off wavelength 295 nm UV-Vis-NIR spectroscopy

This method is straightforward, reproducible, and yields high-quality crystals suitable for optical and structural studies.

Considerations on Raw Materials: Preparation of p-Toluenesulfonic Acid

Since p-toluenesulfonic acid is a key reactant, its preparation and purity affect the quality of the final salt.

  • Industrially, p-toluenesulfonic acid is produced by sulfonation of toluene.
  • It is commonly supplied as a monohydrate and may require recrystallization and azeotropic drying to remove impurities such as benzenesulfonic acid and sulfuric acid.
  • Purity of p-toluenesulfonic acid is critical for optimal salt formation.

Analysis and Discussion of Preparation Methods

Advantages of the Slow Evaporation Method in Ethanol

  • Simplicity: Requires only mixing of reagents in ethanol and slow evaporation.
  • Mild Conditions: Room temperature operation avoids decomposition.
  • High Purity: Crystals formed are suitable for detailed characterization.
  • Reproducibility: Well-documented in literature with consistent results.

Limitations and Challenges

  • Time-Consuming: Slow evaporation can take several days.
  • Solvent Choice: Ethanol is preferred for solubility and crystal quality; other solvents may affect crystallization.
  • Purity of Starting Materials: Impurities in p-toluenesulfonic acid or p-toluidine can affect crystal quality and yield.

Summary Table of Preparation Methods

Method Reagents & Ratios Solvent Conditions Product Form Key Advantages References
Direct acid-base reaction p-Toluidine (1 eq), p-Toluenesulfonic acid (1 eq) Ethanol Room temperature, slow evaporation Single crystals Simple, mild, reproducible
Reflux with organic amines Pyridine or analogues + p-Toluenesulfonic acid (1:1) Toluene Reflux 2 hours Crystalline salt catalyst Mild acid catalyst preparation

Chemical Reactions Analysis

Types of Reactions: p-Toluidine p-toluenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acid derivatives, while reduction results in the regeneration of p-toluidine and p-toluenesulfonic acid .

Scientific Research Applications

p-Toluidine p-toluenesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a model compound for understanding biological sulfonation processes.

    Medicine: Research on this compound includes its potential use in drug development and as a pharmaceutical intermediate.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which p-toluidine p-toluenesulfonate exerts its effects involves the interaction of the sulfonate group with various molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the compound can participate in hydrogen bonding and electrostatic interactions, influencing the reactivity and stability of other molecules .

Comparison with Similar Compounds

Structural and Functional Analogues

Pyridinium p-Toluenesulfonate (PPTS)
  • Molecular Formula: C₁₂H₁₃NO₃S (vs. PTPT: C₁₄H₁₇NO₃S).
  • Application : Primarily a mild acid catalyst in organic synthesis (e.g., acetal formation and silyl ether cleavage) .
  • Key Differences :
    • PPTS lacks NLO activity due to its centrosymmetric crystal structure.
    • Unlike PTPT, PPTS is hygroscopic and unsuitable for photonic applications .
Benzotriazolium-p-Toluenesulfonate (BTPTS)
  • Structure : Combines benzotriazole with p-toluenesulfonic acid.
  • Crystal System : Orthorhombic, with distinct Hirshfeld surface interactions compared to PTPT .
  • NLO Potential: Limited SHG data available, but structural asymmetry suggests moderate NLO activity .
Sodium p-Toluenesulfonate
  • Application : Intermediate in pharmaceuticals and detergents.
  • Lack of NLO Behavior : Ionic nature and centrosymmetric packing prevent SHG .

Optical and NLO Performance

Compound SHG Efficiency (vs. KDP) Optical Bandgap (eV) Transparency Range (nm)
PTPT 1.52× 3.1 (calculated) 400–1100
KDP (Reference) 7.5 200–1500
BTPTS Not reported ~3.3 (estimated) Data unavailable

Notes:

  • PTPT’s lower bandgap (3.1 eV) compared to KDP (7.5 eV) enhances its response to visible light .

Thermal and Mechanical Properties

Compound Dielectric Constant (1 kHz) Thermal Decomposition (°C)
PTPT 42.5 ~220
PPTS Not applicable ~180 (hygroscopic)
BTPTS Data unavailable ~200

Highlights :

  • PTPT’s superior dielectric properties make it ideal for electro-optic modulators .
  • PPTS degrades at lower temperatures, limiting its utility in high-temperature processes .

Q & A

Q. What is the optimal methodology for growing high-quality PTPT single crystals for structural studies?

PTPT single crystals are grown using the slow evaporation technique . Dissolve equimolar amounts of p-toluidine and p-toluenesulfonic acid in ethanol, stir homogenously, filter, and allow slow evaporation at room temperature. Recrystallization improves transparency and quality, with crystals typically harvested after ~30 days .

Q. How can single-crystal X-ray diffraction (XRD) be employed to determine the structural properties of PTPT?

Single-crystal XRD analysis resolves lattice parameters (e.g., monoclinic system with space group P₂₁), bond lengths, and molecular packing. Intensity data collection via diffractometers (e.g., Bruker models) enables refinement of atomic coordinates using software like SHELX .

Q. What spectroscopic methods are used to analyze the vibrational modes of PTPT?

FT-IR and FT-Raman spectroscopy (4000–400 cm⁻¹ range) identify functional groups and vibrational modes. Assignments are validated via normal coordinate analysis using General Valence Force Field (GVFF) calculations .

Q. How is UV-Vis-NIR spectroscopy applied to assess optical properties of PTPT?

UV-Vis-NIR spectra (recorded at 200–1200 nm) determine transparency range and bandgap energy. The Tauc plot method extrapolates the direct bandgap (e.g., ~3.1 eV for PTPT), confirming suitability for optoelectronic applications .

Advanced Research Questions

Q. What advanced techniques quantify the second harmonic generation (SHG) efficiency of PTPT?

SHG efficiency is measured using a Q-switched Nd:YAG laser (1064 nm wavelength). Powdered PTPT samples are compared to reference materials (e.g., KDP) via the Kurtz-Perry method, with intensity ratios confirming nonlinear optical (NLO) performance .

Q. How do dielectric properties of PTPT vary with temperature and frequency, and what mechanistic insights do they provide?

Dielectric constant (εₐ) and loss (tanδ) are measured using an LCR meter (e.g., 100 Hz–5 MHz range). Temperature-dependent studies (e.g., 40–120°C) reveal polarization mechanisms, with low dielectric loss at high frequencies indicating reduced defect density .

Q. What role does pyridinium p-toluenesulfonate (PPTS) play in organic synthesis, and how is it optimized for resin loading in peptide synthesis?

PPTS catalyzes DHP HM resin loading via acid-mediated activation . Pre-swelling resin in dry DCE, followed by treatment with Fmoc-amino alcohol (3 eq.) and PPTS (1.5 eq.), ensures efficient coupling. Reaction progress is monitored by HPLC .

Q. How can GC-MS/MS be applied to detect p-toluenesulfonate genotoxic impurities in pharmaceuticals?

A self-developed GC-MS/MS platform with MRM mode achieves ppb-level sensitivity. Sample preparation involves dissolving APIs in water, followed by derivatization and chromatographic separation (e.g., DB-5MS column). Validation includes linearity (0–0.70 μM) and LOD (4.2 nM) .

Q. What computational methods are used to analyze Hirshfeld surfaces and intermolecular interactions in PTPT crystals?

CrystalExplorer software generates Hirshfeld surfaces to map contact distances (dₙᵢ). Fingerprint plots (di vs. dₑ) quantify H-bonding (e.g., N–H···O) and van der Waals interactions, correlating with packing efficiency and stability .

Q. How does sodium p-toluenesulfonate enhance the synthesis of sulfur-doped graphene quantum dots (S-GQDs) for Fe³⁺ sensing?

Electrochemical synthesis in sodium p-toluenesulfonate electrolyte introduces sulfur dopants, improving quantum yield. Fluorescence quenching by Fe³⁺ is proportional to concentration (0.01–0.70 μM), validated via Stern-Volmer plots. Applications include serum analysis .

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